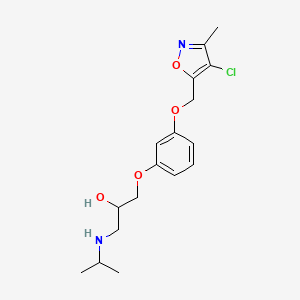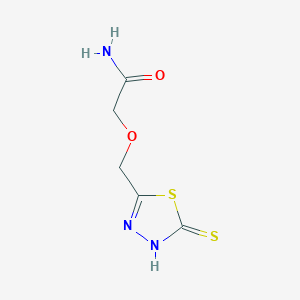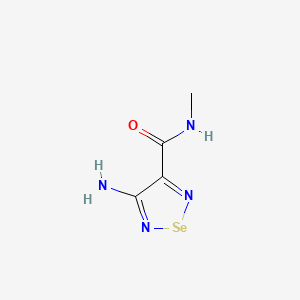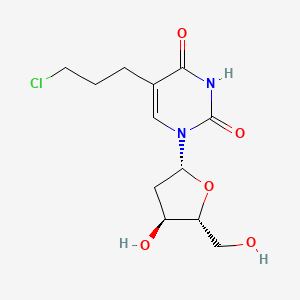
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine is a heterocyclic compound featuring an oxazole ring substituted with diphenyl groups and a cyclohexanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an α-hydroxy ketone, with an amine and a dehydrating agent.
Substitution with Diphenyl Groups:
Attachment of the Cyclohexanamine Moiety: The final step involves the nucleophilic substitution of the oxazole ring with cyclohexanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxazole ring or the cyclohexanamine moiety, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) are employed under appropriate conditions (acidic or basic).
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the oxazole ring or cyclohexanamine.
Substitution: Formation of substituted oxazole or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and diphenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The cyclohexanamine moiety can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diphenyloxazole: Known for its use as a scintillator and laser dye.
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which share structural features and biological activities.
Uniqueness
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine is unique due to its combination of an oxazole ring with diphenyl groups and a cyclohexanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C22H24N2O |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(1R,2R)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C22H24N2O/c23-19-14-8-7-13-18(19)15-20-24-21(16-9-3-1-4-10-16)22(25-20)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15,23H2/t18-,19-/m1/s1 |
InChI-Schlüssel |
RBOGIIOVBQPRMW-RTBURBONSA-N |
Isomerische SMILES |
C1CC[C@H]([C@H](C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Kanonische SMILES |
C1CCC(C(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)









![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)



